molecular formula C11H8ClNO B7895922 1-(3-Chlorophenyl)-3-oxocyclobutane-1-carbonitrile

1-(3-Chlorophenyl)-3-oxocyclobutane-1-carbonitrile

Cat. No.: B7895922
M. Wt: 205.64 g/mol
InChI Key: LZMFVZSLUVZYJX-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-oxocyclobutane-1-carbonitrile is an organic compound with a unique structure that includes a chlorophenyl group, a cyclobutane ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-oxocyclobutane-1-carbonitrile typically involves the reaction of 3-chlorobenzyl cyanide with cyclobutanone under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-oxocyclobutane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium hydroxide (KOH) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in various substituted phenyl derivatives.

Scientific Research Applications

1-(3-Chlorophenyl)-3-oxocyclobutane-1-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry and drug discovery.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-oxocyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the chlorophenyl group, the cyclobutane ring, and the nitrile group. These functional groups can participate in various chemical interactions, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Chloromethcathinone: This compound has a similar chlorophenyl group but differs in its overall structure and properties.

    Indole Derivatives: These compounds share some structural similarities and are known for their diverse biological activities.

Uniqueness

1-(3-Chlorophenyl)-3-oxocyclobutane-1-carbonitrile is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct structure allows for a wide range of chemical reactions and interactions, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-oxocyclobutane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO/c12-9-3-1-2-8(4-9)11(7-13)5-10(14)6-11/h1-4H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMFVZSLUVZYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC1(C#N)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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